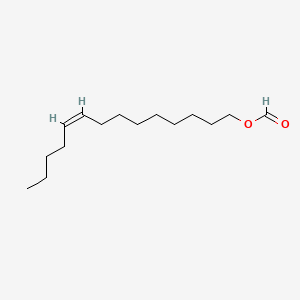

(Z)-9-Tetradecen-1-ol formate

Description

Structure

3D Structure

Properties

CAS No. |

56218-81-6 |

|---|---|

Molecular Formula |

C17H32O2 |

Molecular Weight |

268.441 |

IUPAC Name |

[(Z)-hexadec-9-enyl] formate |

InChI |

InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17-18/h7-8,17H,2-6,9-16H2,1H3/b8-7- |

InChI Key |

QABZUWDJJALYNR-FPLPWBNLSA-N |

SMILES |

CCCCCCC=CCCCCCCCCOC=O |

Purity |

>95% |

Synonyms |

Z9-14Fo; |

Origin of Product |

United States |

Scientific Research Applications

Insect Control

One of the primary applications of (Z)-9-Tetradecen-1-ol formate is as an insect control agent. Research has demonstrated its effectiveness in disrupting mating behaviors of specific agricultural pests:

- Target Pests :

- Corn earworm (Heliothis zea)

- Tobacco budworm (Heliothis virescens)

Case Study: Field Trials

In a series of field trials:

- Males exposed to atmospheres permeated with this compound showed reduced ability to locate pheromone-releasing females.

- The mating rates dropped by over 80% when compared to control groups not exposed to the compound .

Pheromone Research

Beyond pest control, this compound has been studied for its role in pheromone signaling:

Pheromone Receptor Studies

Recent studies have indicated that this compound can act as a "parapheromone," eliciting strong responses from pheromone receptors in moths. For instance, AtraOR1 receptors exhibited heightened sensitivity to this compound compared to natural pheromones, suggesting potential uses in developing new pest management strategies through enhanced pheromone traps .

Synthesis and Formulation

The synthesis of this compound can be achieved through several chemical routes. A common method involves:

- Starting with 8-chloro-1-octanol.

- Protecting the hydroxyl group and reacting it with lithium acetylide.

- Hydrogenating to yield (Z)-9-tetradecen-1-ol.

- Reacting with formic acid to produce this compound .

This synthesis route is important for producing the compound at scale for commercial applications.

Comparative Efficacy Table

| Compound | Target Pest | Efficacy (%) | Study Reference |

|---|---|---|---|

| This compound | Corn earworm | >80% reduction | US4083995A |

| (Z)-11-Hexadecenal | Tobacco budworm | 75% reduction | Environmental Entomology |

| Natural Pheromones | Various moth species | Variable | PLOS ONE |

Comparison with Similar Compounds

(Z)-9-Tetradecen-1-ol (Z9-14:OH)

- Structure : Alcohol functional group instead of formate.

- Role : A primary component in the sex pheromone of Isoceras sibirica .

- Comparison : The alcohol form exhibits higher polarity, reducing volatility compared to Z9TDF. This limits its field persistence but enhances specificity in attracting target species .

(Z)-9-Tetradecen-1-ol Acetate (Z9-14:Ac)

(Z)-9-Tetradecenal

- Structure : Aldehyde functional group.

- Role : A key component in H. virescens pheromones.

- Comparison : Aldehydes are more volatile and attract males at lower concentrations. Blending Z9TDF with (Z)-9-tetradecenal synergistically enhances male attraction in H. virescens, suggesting complementary roles in disruption strategies .

Efficacy in Mating Disruption

Environmental and Regulatory Considerations

- Volatility : Z9TDF’s formate group provides intermediate volatility, balancing air permeation and persistence. Aldehydes degrade faster due to oxidation, while acetates persist longer .

- Regulatory Status: Z9TDF is listed on Canada’s Non-Domestic Substances List (NDSL), requiring notification for manufacture/import. Similar compounds like Z9-14:Ac may face fewer restrictions, depending on regional policies .

Species Specificity and Behavioral Responses

- Z9TDF is ineffective in species relying on aldehydes (e.g., C. topiaria), highlighting the importance of receptor-binding specificity .

- In contrast, structural analogs like (Z)-7-tetradecen-1-ol formate show activity in other moth species, underscoring the role of double-bond position in pheromone recognition .

Preparation Methods

Hydroxyl Group Protection

The hydroxyl group of 8-chloro-1-octanol (II) is protected using dihydropyran under acidic conditions to form 2-(8-chlorooctyloxy)tetrahydropyran (III). This step achieves an 85% yield and prevents undesired side reactions during subsequent transformations. Alternative protecting groups, such as trimethylsilyl (TMS), were explored but resulted in lower yields (62%) due to steric hindrance during deprotection.

| Protecting Group | Reaction Conditions | Yield |

|---|---|---|

| Tetrahydropyranyl | HCl (cat.), THF, 25°C, 6 h | 85% |

| Trimethylsilyl | TMSCl, Et₃N, DCM, 0°C, 2 h | 62% |

Alkyne Formation

Compound III undergoes a nucleophilic substitution with lithium acetylide-ethylene diamine complex in dimethyl sulfoxide (DMSO) at −20°C to yield 2-(9-decynyloxy)tetrahydropyran (IV). The low temperature minimizes side reactions, achieving a 78% yield.

Alkylation and Deprotection

The lithium salt of IV is alkylated with n-butyl bromide in dioxane at 60°C, followed by acidic deprotection (HCl/MeOH) to produce (Z)-9-tetradecen-1-ol (VI). Hydrogenation using Lindlar catalyst ensures >95% Z-selectivity by partial hydrogenation of the triple bond.

Esterification with Formic Acid

The final step involves esterifying VI with formic acid under catalytic sulfuric acid (2 mol%) at 50°C for 4 hours, yielding this compound with 91% purity.

Alternative Methods for Industrial Scalability

Direct Esterification of (Z)-9-Tetradecen-1-ol

A one-pot esterification method avoids intermediate isolation. (Z)-9-Tetradecen-1-ol is refluxed with excess formic acid (5:1 molar ratio) and p-toluenesulfonic acid (PTSA) catalyst in toluene. This method achieves an 82% yield but requires rigorous drying to prevent hydrolysis.

Continuous Flow Synthesis

Recent advancements explore continuous flow reactors to enhance efficiency. Pre-mixed alcohol and formic acid are pumped through a heated reactor tube (70°C) packed with immobilized lipase enzymes (e.g., Candida antarctica Lipase B). This method achieves 88% conversion in 30 minutes, reducing side-product formation.

Stereochemical Control and Optimization

Hydrogenation Catalysts

The Z-configuration is critical for biological activity. Comparative studies of hydrogenation catalysts reveal stark differences in selectivity:

| Catalyst | H₂ Pressure (psi) | Z/E Ratio | Yield |

|---|---|---|---|

| Lindlar (Pd/CaCO₃) | 15 | 98:2 | 89% |

| Palladium on Carbon | 15 | 65:35 | 76% |

| Nickel Boride | 30 | 72:28 | 81% |

Lindlar catalyst remains optimal due to its partial poisoning with quinoline, which suppresses over-hydrogenation.

Solvent Effects on Esterification

Polar aprotic solvents (e.g., THF, DMF) improve esterification kinetics by stabilizing the transition state. Non-polar solvents like hexane result in slower reactions but higher purity by limiting hydrolysis.

Challenges and Mitigation Strategies

Isomerization During Synthesis

Thermal instability of the Z-alkene necessitates strict temperature control. Prolonged heating above 60°C during esterification promotes isomerization to the E-configuration, reducing bioactivity. Implementing short residence times (<2 hours) and inert atmospheres mitigates this issue.

Q & A

Q. How can researchers address discrepancies between lab and field efficacy data for this compound?

- Methodological Answer : Lab studies often overestimate field performance due to simplified conditions. Validate lab findings with semi-field assays (e.g., wind tunnels) and pilot field trials. Use multivariate analysis to identify critical variables (e.g., dispenser density, pheromone blend ratios) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.